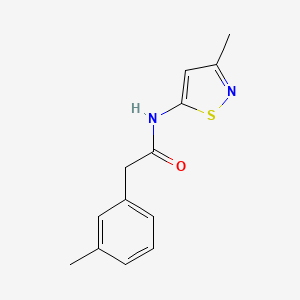![molecular formula C15H14BrFN2O B6446270 4-({1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine CAS No. 2640961-96-0](/img/structure/B6446270.png)
4-({1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a complex organic molecule that contains several functional groups, including an azetidine ring, a pyridine ring, and a bromo-fluoro phenyl group . These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring, for example, is a four-membered ring with one nitrogen atom . The bromo-fluoro phenyl group would consist of a six-membered carbon ring (a phenyl group) with bromine and fluorine atoms attached .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the azetidine ring might be involved in reactions with nucleophiles or bases, while the bromo-fluoro phenyl group could undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The derivatives of 1,3-diazole (imidazole) exhibit antibacterial properties. Researchers have explored the potential of imidazole-containing compounds in combating bacterial infections. These compounds interfere with bacterial cell wall synthesis, protein synthesis, or nucleic acid metabolism, making them promising candidates for novel antibiotics .
Antiviral Properties
Imidazole derivatives, including those similar to our compound, have demonstrated antiviral activity. They may inhibit viral replication by targeting specific viral enzymes or interfering with viral attachment and entry into host cells. Investigating their efficacy against specific viruses is crucial for drug development .
Anti-Inflammatory Effects
Certain imidazole-containing compounds exhibit anti-inflammatory properties. They modulate immune responses, suppress pro-inflammatory cytokines, and reduce tissue damage. Researchers have studied their potential in treating inflammatory diseases such as arthritis and inflammatory bowel disorders .
Antitumor Potential
Imidazole derivatives have been investigated for their antitumor effects. They may inhibit cancer cell growth, induce apoptosis, or interfere with angiogenesis. Our compound’s unique structure could contribute to its antitumor activity, although further studies are needed .
Antidiabetic Applications
Some imidazole-based compounds show promise in managing diabetes. They may enhance insulin sensitivity, regulate glucose metabolism, or protect pancreatic beta cells. Evaluating their effects on glucose homeostasis is essential for potential therapeutic use .
Neuroprotective Properties
Considering the compound’s structural features, it might have neuroprotective effects. Researchers have explored imidazole derivatives for their ability to prevent neurodegenerative diseases, enhance cognitive function, or protect neurons from oxidative stress .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN2O/c16-14-7-11(1-2-15(14)17)8-19-9-13(10-19)20-12-3-5-18-6-4-12/h1-7,13H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODUQWBFOKXYMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=C(C=C2)F)Br)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({1-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6446192.png)
![N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446213.png)

![N-[(2-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6446223.png)
![N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6446230.png)
![1-methyl-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]phthalazine](/img/structure/B6446238.png)
![1-(azepan-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6446246.png)
![4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine](/img/structure/B6446254.png)
![4-(6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B6446257.png)
![2-(5-chloropyridin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B6446259.png)
![N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446262.png)
![N-{1-[(4-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446276.png)
![N-{1-[(3-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446285.png)
![4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6446289.png)